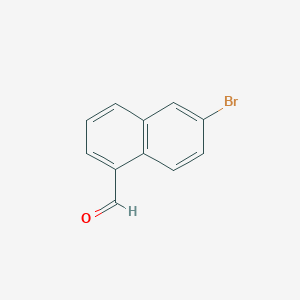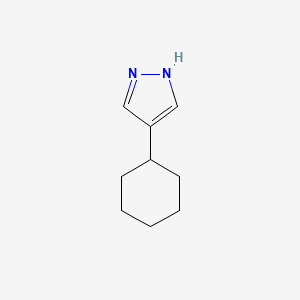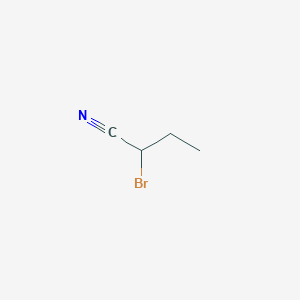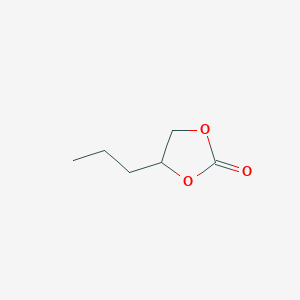
4-Propyl-1,3-dioxolan-2-one
Overview
Description
4-Propyl-1,3-dioxolan-2-one: is an organic compound with the molecular formula C6H10O3 . It belongs to the class of cyclic carbonates and is characterized by a five-membered ring containing two oxygen atoms and one carbonyl group.
Mechanism of Action
Target of Action
4-Propyl-1,3-dioxolan-2-one is a type of dioxolane, a class of organic compounds containing the dioxolane ring . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol It’s worth noting that dioxolanes are often used as solvents and co-monomers in polyacetals .
Mode of Action
Dioxolanes, in general, are known to interact with their targets through the formation of acetal bridges . The extent of this interaction can vary depending on the nature of the aldehyde or ketone employed for protection .
Biochemical Pathways
It’s worth noting that dioxolanes are often used in the synthesis of polylactic acid (pla), a biodegradable polymer derived from renewable sources . The polymerization of 1,3-dioxolan-4-ones, such as this compound, is often carried out using p-toluenesulfonic acid as the most efficient Brønsted acid catalyst .
Result of Action
It’s worth noting that the polymerization of 1,3-dioxolan-4-ones, such as this compound, results in materials with high retention of stereochemistry, good dispersity of molecular weights, and good thermal properties .
Action Environment
It’s worth noting that the polymerization of 1,3-dioxolan-4-ones, such as this compound, is often carried out under specific conditions, such as the presence of a brønsted acid catalyst . These conditions could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propyl-1,3-dioxolan-2-one can be synthesized through the reaction of propyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the cyclic carbonate ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as p-toluenesulfonic acid or other Brønsted acids are often used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Propyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 4-Propyl-1,3-dioxolan-2-one is used as a monomer in the synthesis of polycarbonates and other polymers. Its cyclic structure imparts unique properties to the resulting polymers, such as enhanced thermal stability and mechanical strength .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for bioactive molecules .
Industry: The compound is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
Ethylene carbonate: Another cyclic carbonate with similar reactivity but a smaller ring size.
Propylene carbonate: Similar in structure but with a methyl group instead of a propyl group.
1,3-Dioxolan-4-one: A related compound with a different substitution pattern on the ring.
Uniqueness: 4-Propyl-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to ethylene carbonate and propylene carbonate can influence its solubility, reactivity, and the properties of polymers derived from it .
Properties
IUPAC Name |
4-propyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJVUDWWLIGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548405 | |
| Record name | 4-Propyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89489-56-5 | |
| Record name | 4-Propyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)


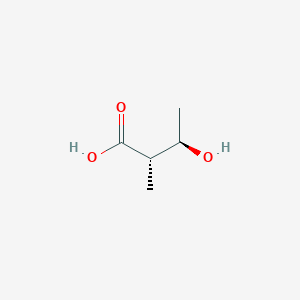
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)
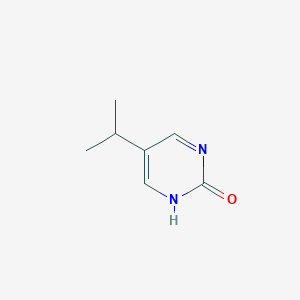

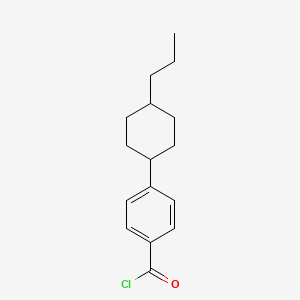
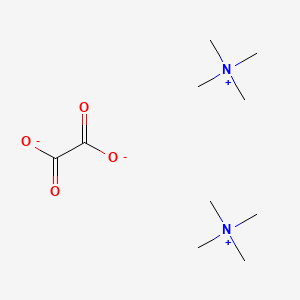
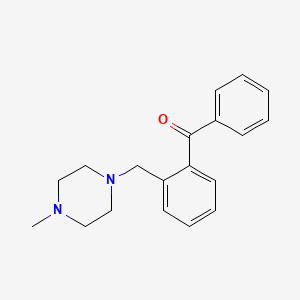
![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)
